
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as flurbiprofen and is used to relieve pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Mécanisme D'action
Flurbiprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Flurbiprofen has several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. Flurbiprofen also inhibits platelet aggregation, which can reduce the risk of blood clots. Additionally, flurbiprofen has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Flurbiprofen has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation, pain, and fever. Flurbiprofen is also relatively easy to synthesize, which makes it readily available for lab experiments. However, flurbiprofen has several limitations, including its potential toxicity and side effects. It can also be difficult to determine the optimal dosage for lab experiments.
Orientations Futures
There are several future directions for the study of flurbiprofen. One area of research is the potential use of flurbiprofen in the prevention and treatment of Alzheimer's disease. Flurbiprofen has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are believed to play a key role in the development of Alzheimer's disease. Another area of research is the development of new and more potent COX inhibitors that can be used to treat inflammatory conditions. Finally, there is a need for further research into the potential side effects and toxicity of flurbiprofen, as well as the optimal dosage for lab experiments.
Méthodes De Synthèse
Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of phenylacetic acid with 4-phenylphenol, followed by reduction and esterification. Another method involves the condensation of 2-phenylpropionic acid with benzoyl chloride, followed by reduction and esterification.
Applications De Recherche Scientifique
Flurbiprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. Flurbiprofen has also been studied for its potential use in the prevention and treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
Propriétés
Numéro CAS |
119725-44-9 |
|---|---|
Nom du produit |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
Formule moléculaire |
C22H20O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22+/m1/s1 |
Clé InChI |
UMHQGTXAIQNRHZ-IRLDBZIGSA-N |
SMILES isomérique |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Autres numéros CAS |
119725-44-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



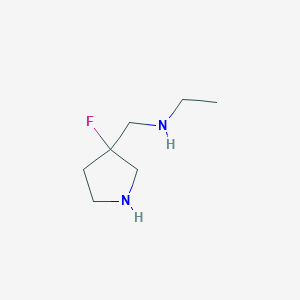
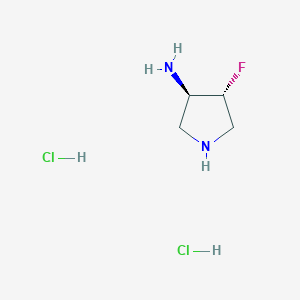
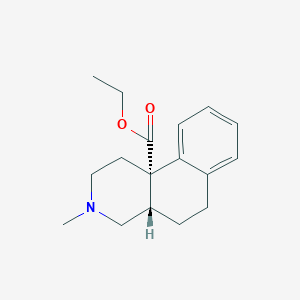

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

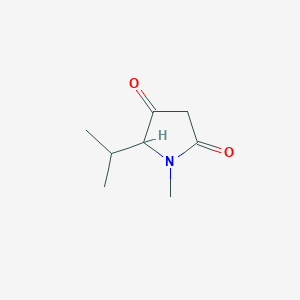
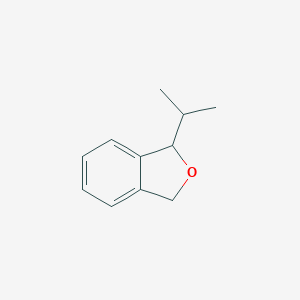




![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)